7-Bromo-4-hydroxy-2H-chromen-2-one

Catalog No.
S990930
CAS No.
18735-82-5
M.F
C9H5BrO3
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-4-hydroxy-2H-chromen-2-one

CAS Number

18735-82-5

Product Name

7-Bromo-4-hydroxy-2H-chromen-2-one

IUPAC Name

7-bromo-4-hydroxychromen-2-one

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C9H5BrO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H

InChI Key

UJWIUPBUKQLTTJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)OC(=O)C=C2O

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)C=C2O

7-Bromo-4-hydroxy-2H-chromen-2-one is a heterocyclic compound with the molecular formula C9H5BrO3. Its structure consists of a coumarin core with a bromine atom at the 7th position and a hydroxyl group at the 4th position. The compound is a solid with a melting point of 244-249°C and a molecular weight of 241.04.

The compound's structure can be analyzed using various spectroscopic techniques. The presence of the bromine and hydroxyl substituents on the coumarin ring significantly influences its chemical and physical properties.

  • Antioxidant activity: Scavenging free radicals that can damage cells [].
  • Anticoagulant activity: Inhibiting blood clotting.
  • Anti-inflammatory activity: Reducing inflammation in the body.
, primarily due to its functional groups and coumarin core structure:

  • Hydrolysis: The lactone ring can undergo cleavage by water to form a hydroxyacid derivative.
  • Alkylation: The compound can undergo alkylation reactions, introducing alkyl groups to its structure.
  • Williamson etherification: This reaction has been used to synthesize new coumarin derivatives using 7-Bromo-4-hydroxy-2H-chromen-2-one as a starting material.
  • Reactions with nitrogenous bases and thio compounds: These reactions lead to the formation of various heterocyclic compounds, including thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine derivatives.

7-Bromo-4-hydroxy-2H-chromen-2-one and its derivatives exhibit a range of biological activities:

  • Antimicrobial properties: Certain derivatives have shown potential as antibacterial and antifungal agents.
  • Biopesticide activity: Some derivatives have demonstrated larvicidal and ovicidal activities against mosquito vectors, suggesting potential use in controlling mosquito-borne diseases.
  • G protein-coupled receptor agonism: Some derivatives have been identified as agonists for G protein-coupled receptor-35 (GPR35), indicating potential therapeutic applications.
  • Anticancer activity: Compounds containing the chroman-4-one framework, which includes 7-Bromo-4-hydroxy-2H-chromen-2-one, have shown anticancer properties.
  • Other activities: Derivatives of this compound have demonstrated anticonvulsant, anticholinesterase, antidiabetic, and antituberculosis activities, as well as inhibitory activity against monoamine oxidase (MAO).

Several methods have been reported for the synthesis of 7-Bromo-4-hydroxy-2H-chromen-2-one and related compounds:

  • One-pot synthesis
  • Use of recyclable catalysts
  • Green methodologies
  • Reactions in aqueous media

These methods aim to reduce reaction time, minimize catalyst usage, eliminate byproducts, and enhance yield.

7-Bromo-4-hydroxy-2H-chromen-2-one finds applications in various fields:

  • Pharmaceutical research: It serves as a precursor in the synthesis of compounds with potential therapeutic properties.
  • Heterocyclic chemistry: The compound is used in the synthesis of nitrogen-containing heterocycles.
  • Biopesticide development: Its derivatives are being investigated for use in mosquito control.
  • Drug discovery: The compound's framework is utilized in the development of new drugs targeting various biological activities.

While specific interaction studies for 7-Bromo-4-hydroxy-2H-chromen-2-one are not detailed in the available literature, coumarin derivatives are known to interact with various biological targets. These interactions often involve the functional groups present on the coumarin ring and can lead to the observed biological activities.

Similar Compounds: Comparison and Uniqueness

7-Bromo-4-hydroxy-2H-chromen-2-one shares structural similarities with other coumarin derivatives but has unique features due to its specific substituents. Some similar compounds include:

  • 4-Hydroxycoumarin
  • 7-Hydroxycoumarin (Umbelliferone)
  • 3-Bromo-7-hydroxy-4-methyl-2H-chromen-2-one
  • 7-Methoxycoumarin (Herniarin)
  • 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)

The presence of both the bromine atom at the 7th position and the hydroxyl group at the 4th position distinguishes 7-Bromo-4-hydroxy-2H-chromen-2-one from these related compounds. This unique combination of substituents contributes to its specific chemical reactivity and biological activities .

XLogP3

2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Bromo-4-hydroxy-2H-1-benzopyran-2-one

Dates

Last modified: 08-16-2023

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